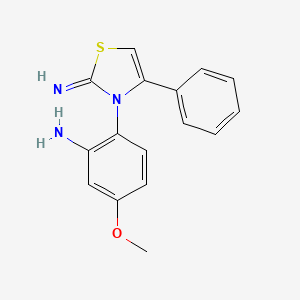
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an imino group, a phenyl group, and a methoxy-substituted aniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzaldehyde to form the thiazole ring. This is followed by the introduction of the imino group and the methoxy-substituted aniline moiety through further reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
科学的研究の応用
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials, dyes, or other industrial products.
作用機序
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a particular enzyme, inhibiting its activity and leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
2-Imino-4-phenyl-1,3-thiazole: Lacks the methoxy-substituted aniline moiety.
5-Methoxy-2-aminothiophenol: Contains the methoxy and amino groups but lacks the thiazole ring.
4-Phenyl-1,3-thiazole: Similar thiazole ring structure but different functional groups.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
52131-69-8 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methoxyaniline |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-7-8-14(13(17)9-12)19-15(10-21-16(19)18)11-5-3-2-4-6-11/h2-10,18H,17H2,1H3 |
InChIキー |
YFOJTTAKUFCKJF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


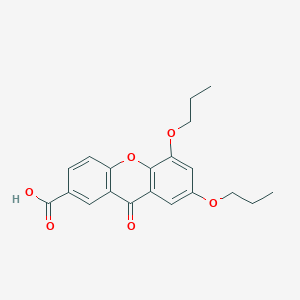
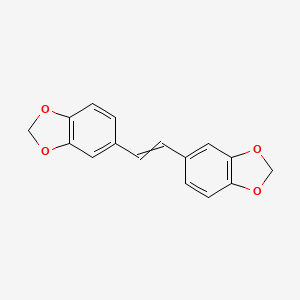

![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

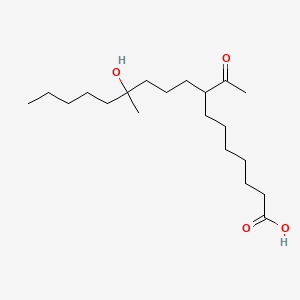
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
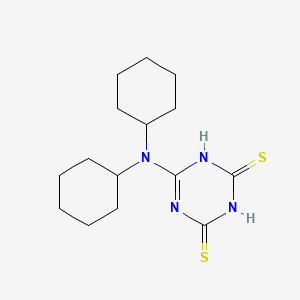

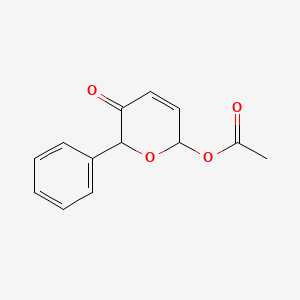

![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
